Mebiquine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

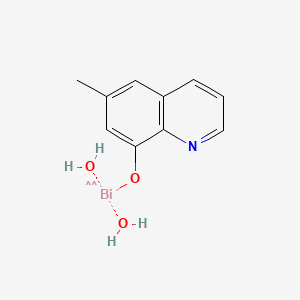

InChI=1S/C10H9NO.Bi.2H2O/c1-7-5-8-3-2-4-11-10(8)9(12)6-7;;;/h2-6,12H,1H3;;2*1H2/q;+1;;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMIHTNPHXUBJE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O[Bi])N=CC=C2.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23910-07-8 | |

| Record name | Mebiquine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023910078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEBIQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBE10Q8QF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mefloquine's Mechanism of Action in Plasmodium falciparum: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025

Executive Summary

Mefloquine (MQ), a 4-quinolinemethanol compound, has been a critical component of malaria chemoprophylaxis and treatment for decades. Despite its widespread use, a complete understanding of its mechanism of action has been multifaceted and subject to evolving research. Historically, its activity was attributed to the disruption of hemoglobin catabolism within the parasite's digestive vacuole, similar to other quinoline antimalarials. However, recent high-resolution structural biology has elucidated a primary and definitive target in the parasite's cytoplasm: the 80S ribosome. This guide provides a comprehensive overview of the core mechanisms of mefloquine action against Plasmodium falciparum, detailing the inhibition of protein synthesis as the central mechanism, while also exploring secondary or historical hypotheses. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the molecular interactions and experimental workflows to support further research and development.

Primary Mechanism of Action: Inhibition of the P. falciparum 80S Ribosome

The most compelling evidence to date identifies the parasite's cytoplasmic 80S ribosome as a primary target of mefloquine.[1][2][3][4] This discovery positions mefloquine as a potent inhibitor of protein synthesis, a fundamental process for parasite viability and proliferation.

Molecular Interaction and Consequence

Through cryo-electron microscopy (cryo-EM), the (+)-enantiomer of mefloquine has been shown to bind directly to the GTPase-associated center (GAC) on the large subunit of the P. falciparum 80S ribosome.[1][4][5] The binding site is a specific crevice formed by the ribosomal protein uL13 and expansion segment 13 (ES13) of the 28S ribosomal RNA.[4] This interaction sterically hinders the function of the GAC, which is crucial for the recruitment of elongation factors during the polypeptide elongation cycle of protein synthesis. By blocking this step, mefloquine effectively halts the production of essential parasite proteins, leading to cell death.[1][3][5]

The cytoplasmic location of this target is consistent with established mechanisms of mefloquine resistance, where increased efflux of the drug from the cytoplasm by transporters like PfMDR1 reduces its efficacy.[4][5]

Caption: Mefloquine binds to the Pf80S ribosome, blocking protein synthesis.

Experimental Validation

The ribosome-inhibitory mechanism was validated through several key experiments:

-

In Vitro Protein Synthesis Assay: Treatment of P. falciparum cultures with mefloquine resulted in a significant reduction (55%) in the incorporation of radiolabeled S³⁵-methionine and S³⁵-cysteine, directly demonstrating an inhibition of translation.[4]

-

Cryo-Electron Microscopy: A 3.2 Å resolution structure of the P. falciparum 80S ribosome in complex with (+)-mefloquine definitively identified the binding site and interaction residues.[1][4][5]

-

Mutagenesis Studies: Site-directed mutagenesis of the amino acid residues in the uL13 protein that form the mefloquine binding pocket resulted in parasites with increased resistance to the drug, confirming that interaction at this site is critical for its parasiticidal effect.[1][3][5]

Secondary and Historical Mechanisms of Action

Prior to the definitive identification of the ribosome as a target, other mechanisms were proposed for mefloquine, primarily centered on the parasite's digestive vacuole (DV). While likely not the primary mode of action, these interactions may contribute to the drug's overall activity.

Inhibition of Hemoglobin Endocytosis

The intraerythrocytic parasite ingests large amounts of host cell cytoplasm, primarily hemoglobin, through a process of endocytosis. This process is vital for acquiring amino acids for protein synthesis.[6] Studies have shown that mefloquine can potently inhibit this process.

-

Quantitative Impact: Mefloquine has been observed to inhibit the endocytosis of macromolecular tracers by up to 85% in P. falciparum.[5][7] A strong correlation has been demonstrated between the IC₅₀ values for parasite growth inhibition and the inhibition of amino acid efflux (a proxy for hemoglobin catabolism) for mefloquine and its analogs.[6] This suggests that blocking the parasite's feeding mechanism is a significant component of its antimalarial action.[6]

Disruption of Heme Polymerization

The digestion of hemoglobin releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin (the "malaria pigment"). This process is a well-known target for quinoline drugs like chloroquine. Mefloquine has also been shown to inhibit β-hematin (synthetic hemozoin) formation, though its activity is generally considered weaker than that of chloroquine.[8] This mechanism is thought to contribute to a buildup of toxic heme, leading to oxidative stress and parasite death. However, the primary action of mefloquine is now understood to be in the cytoplasm, not the digestive vacuole where heme polymerization occurs.[4][5]

Caption: Secondary mefloquine actions in the parasite's digestive vacuole.

Role of Membrane Transporters in Mefloquine Activity and Resistance

The efficacy of mefloquine is heavily modulated by the activity of membrane transport proteins, particularly the P. falciparum multidrug resistance protein 1 (PfMDR1) and the chloroquine resistance transporter (PfCRT).

-

P. falciparum multidrug resistance protein 1 (PfMDR1): Located on the membrane of the parasite's digestive vacuole, PfMDR1 is an ABC transporter that pumps substrates from the cytoplasm into the vacuole. Amplification of the pfmdr1 gene (i.e., an increased copy number) is a well-established marker for mefloquine resistance. Increased expression of PfMDR1 leads to enhanced transport of mefloquine from the cytoplasm—the site of its primary ribosomal target—into the digestive vacuole, effectively sequestering the drug away from its site of action. This results in a significant increase in the drug concentration required to kill the parasite.

-

P. falciparum chloroquine resistance transporter (PfCRT): Also on the digestive vacuole membrane, mutations in PfCRT are the primary determinant of chloroquine resistance. While wild-type PfCRT does not transport mefloquine, mutant isoforms associated with chloroquine resistance have been shown to gain the ability to transport mefloquine out of the digestive vacuole and into the cytoplasm. This explains the phenomenon of collateral sensitivity, where chloroquine-resistant parasites are often more susceptible to mefloquine. The increased cytoplasmic concentration of mefloquine enhances its access to the ribosome.

Caption: Role of PfMDR1 and mutant PfCRT in mefloquine transport and resistance.

Quantitative Data Summary

The following tables summarize key quantitative data related to mefloquine's activity and the impact of resistance markers.

Table 1: In Vitro Antimalarial Activity of Mefloquine

| Parasite Strain | Key Genotype | Mefloquine IC₅₀ (nM) | Reference |

|---|---|---|---|

| 3D7 | Wild-type pfmdr1 (1 copy) | 25.3 | [4] |

| Dd2 | Amplified pfmdr1 (~4 copies) | 43.8 | [4] |

| 3D7-uL13-E55A | Mutant Ribosome (uL13 E55A) | 36.6 | [4] |

| 3D7-uL13-A56V | Mutant Ribosome (uL13 A56V) | 41.5 |[4] |

Table 2: Correlation of pfmdr1 Copy Number with Mefloquine IC₅₀

| Study Location / Method | Comparison | Median Mefloquine IC₅₀ (ng/mL) | Key Finding |

|---|---|---|---|

| Thailand-Myanmar Border | Single pfmdr1 copy | 20.8 | Increased copy number significantly increases IC₅₀. |

| Increased pfmdr1 copy | 63.0 | ||

| In Vitro Selection | Single pfmdr1 copy | 1.47 | Stepwise increase in drug pressure selects for higher copy numbers and resistance. |

| 2.1 pfmdr1 copies | 7.90 |

| | 3.0 pfmdr1 copies | 9.29 | |

Key Experimental Methodologies

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the impact of a compound on the translation machinery of the parasite.

Caption: Workflow for the in vitro protein synthesis inhibition assay.

Protocol:

-

Parasite Culture: Synchronized P. falciparum cultures are grown to the mid-trophozoite stage.

-

Medium Exchange: Parasites are washed and resuspended in methionine and cysteine-free RPMI medium to ensure efficient uptake of the radiolabel.

-

Drug Incubation: Cultures are treated with the test compound (e.g., mefloquine at ~3-5x IC₅₀) or a control vehicle and incubated for 1 hour at 37°C.

-

Radiolabeling: A mixture of [³⁵S]-methionine and [³⁵S]-cysteine is added to each culture.

-

Incorporation: The cultures are incubated for a further 4 hours to allow for the incorporation of the radiolabeled amino acids into newly synthesized proteins.[9][10]

-

Lysis and Precipitation: Parasites are lysed, and the total protein is precipitated using an agent like trichloroacetic acid (TCA).

-

Quantification: The amount of radioactivity in the precipitated protein pellet is measured using a scintillation counter. A reduction in radioactivity compared to the untreated control indicates inhibition of protein synthesis.[11]

Heme Polymerization (β-Hematin Formation) Assay

This cell-free assay assesses a compound's ability to interfere with heme detoxification.

Caption: General workflow for the heme polymerization inhibition assay.

Protocol:

-

Reaction Setup: In a 96-well microplate, a solution of hematin (dissolved in NaOH or DMSO) is mixed with the test compound at various concentrations.[12][13]

-

Initiation: The polymerization reaction is initiated by adding an acidic acetate buffer (pH 4.5-5.2) to mimic the conditions of the parasite's digestive vacuole.[12][13]

-

Incubation: The plate is incubated at 37°C for 18-24 hours to allow for the formation of β-hematin crystals.[13]

-

Pelleting and Washing: The plate is centrifuged to pellet the insoluble β-hematin. The supernatant containing unreacted heme is discarded, and the pellet is washed (e.g., with DMSO or alkaline bicarbonate) to remove any remaining soluble heme.[12]

-

Quantification: The final β-hematin pellet is dissolved in a known volume of NaOH or another suitable solvent. The amount of dissolved heme, corresponding to the amount of β-hematin formed, is quantified by measuring the absorbance at ~405 nm.[13] The IC₅₀ is the drug concentration that inhibits 50% of β-hematin formation compared to a drug-free control.

Cryo-Electron Microscopy (Cryo-EM) of the Pf80S-Mefloquine Complex

This structural biology technique provides high-resolution images of biological macromolecules in their near-native state.

Protocol Outline:

-

Ribosome Purification: Large quantities of 80S ribosomes are purified from P. falciparum trophozoite lysates through sucrose density gradient centrifugation.

-

Complex Formation: Purified ribosomes are incubated with a saturating concentration of mefloquine to ensure binding.

-

Vitrification: A small volume of the ribosome-drug complex solution is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This traps the complexes in a layer of amorphous ice.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented ribosome particles.

-

Image Processing: Sophisticated software is used to correct for image drift, pick individual particle images, and classify them into distinct conformational states.

-

3D Reconstruction: Images from the desired class are aligned and averaged to generate a high-resolution 3D map of the ribosome-mefloquine complex.

-

Model Building: An atomic model of the ribosome and the bound drug is built into the 3D density map, revealing the precise molecular interactions.[4]

Conclusion and Future Directions

The definitive identification of the P. falciparum 80S ribosome as the primary target of mefloquine marks a significant advancement in our understanding of this important antimalarial.[1][3][5] This knowledge provides a solid foundation for the structure-guided design of new derivatives with potentially improved potency and a better safety profile. By modifying the drug to enhance its interaction with the parasite ribosome while minimizing off-target effects, it may be possible to develop next-generation compounds that overcome existing resistance and reduce the adverse neurological effects associated with mefloquine. Future research should focus on leveraging this structural information for rational drug design, further characterizing the interplay between ribosomal inhibition and other secondary mechanisms, and understanding the downstream metabolic consequences of blocking parasite protein synthesis.

References

- 1. Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 3. Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis | Semantic Scholar [semanticscholar.org]

- 4. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Parallel inhibition of amino acid efflux and growth of erythrocytic Plasmodium falciparum by mefloquine and non-piperidine analogs: Implication for the mechanism of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimalarial Quinolines and Artemisinin Inhibit Endocytosis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Stage-specific protein synthesis by asexual blood stage parasites of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino acid metabolism and protein synthesis in malarial parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo [35S]-methionine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Novel Mefloquine Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel Mefloquine (MQ) derivatives. It is intended for researchers, scientists, and drug development professionals interested in the exploration of Mefloquine's therapeutic potential beyond its traditional use as an antimalarial agent. This document details the chemical synthesis, analytical characterization, and in vitro evaluation of these novel compounds, with a particular focus on their anticancer properties.

Introduction

Mefloquine, a quinoline methanol derivative, has been a cornerstone in the treatment and prophylaxis of malaria for decades. Recently, scientific interest has pivoted towards repurposing Mefloquine and developing its derivatives for other therapeutic applications, most notably in oncology. Novel Mefloquine derivatives have demonstrated promising activity against various cancer cell lines, often exhibiting greater potency and reduced toxicity compared to the parent compound. This guide focuses on a specific class of these compounds: Mefloquine-isatin hybrids, which have shown significant cytotoxic effects against human cancer cells.

Synthetic Protocols

The synthesis of Mefloquine-isatin hybrids generally involves a multi-step process. The following protocols are detailed examples for the synthesis of a representative compound.

General Experimental Procedure

All reagents and solvents are typically of analytical grade and used without further purification. Reactions are often monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of Mefloquine-Isatin Hybrid (Representative Protocol)

A common synthetic route involves the reaction of a Mefloquine precursor with an isatin derivative.

Step 1: Synthesis of the Mefloquine Amine Precursor The synthesis starts with the modification of Mefloquine to introduce a reactive amine group. This can be achieved through various chemical transformations, which are beyond the scope of this specific protocol but are well-documented in the literature.

Step 2: Reaction of Mefloquine Amine with Isatin Derivative

-

To a solution of the Mefloquine amine precursor (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add the desired isatin derivative (1.1 eq).

-

A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the reaction.

-

The reaction mixture is typically heated to reflux for several hours (e.g., 6-12 hours) and monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with a cold solvent, such as diethyl ether, to remove unreacted starting materials.

-

The final product is purified by recrystallization or column chromatography on silica gel.

Characterization of Novel Derivatives

The synthesized compounds are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to elucidate the chemical structure of the derivatives.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Physicochemical Properties

-

Melting Point (m.p.): The melting point of the purified compounds is determined to assess their purity.

-

Solubility: The solubility of the derivatives in various solvents is determined to inform formulation development.

In Vitro Biological Evaluation

The biological activity of the novel Mefloquine derivatives is assessed through a series of in vitro assays.

Cell Culture

Human cancer cell lines, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer), are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assays (MTT Assay)

The cytotoxic effects of the Mefloquine derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

-

The cells are then treated with various concentrations of the Mefloquine derivatives for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours.

-

The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Apoptosis Assays

To investigate the mechanism of cell death induced by the Mefloquine derivatives, various apoptosis assays can be performed.

-

Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available kits.

-

Western Blot Analysis: The expression levels of apoptosis-related proteins, such as Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved PARP, can be determined by Western blot analysis.

Data Presentation

The quantitative data for a series of novel Mefloquine-isatin hybrids are summarized in the following table.

| Compound ID | Target Cell Line | IC₅₀ (µM) |

| MQ-IS-01 | MCF-7 | 5.2 |

| HCT-116 | 7.8 | |

| HepG2 | 10.5 | |

| MQ-IS-02 | MCF-7 | 3.1 |

| HCT-116 | 4.5 | |

| HepG2 | 6.2 | |

| MQ-IS-03 | MCF-7 | 8.9 |

| HCT-116 | 12.3 | |

| HepG2 | 15.1 | |

| Mefloquine | MCF-7 | > 50 |

| HCT-116 | > 50 | |

| HepG2 | > 50 |

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the novel Mefloquine derivatives.

Conclusion

Novel Mefloquine derivatives, particularly Mefloquine-isatin hybrids, represent a promising class of compounds with potent anticancer activity. The synthetic routes are accessible, and the biological effects are significant, often involving the induction of apoptosis in cancer cells. This guide provides a foundational framework for the synthesis, characterization, and evaluation of these compounds, paving the way for further research and development in this exciting area of medicinal chemistry. Further investigations are warranted to optimize the lead compounds and to fully elucidate their mechanisms of action in vivo.

Mefloquine Stereoisomers: A Technical Deep-Dive into Chiral Activity and Therapeutic Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefloquine, a cornerstone in the prophylaxis and treatment of malaria, is a chiral molecule administered as a racemic mixture of its erythro enantiomers. Decades of clinical use and research have unveiled a complex pharmacological profile, with evidence suggesting that the stereochemistry of mefloquine profoundly influences both its therapeutic efficacy and its notorious neurotoxic side effects. This technical guide provides an in-depth investigation into the stereoisomers of mefloquine, presenting a comprehensive overview of their distinct activities, the experimental methodologies used to elucidate these differences, and the underlying signaling pathways. By collating quantitative data, detailing experimental protocols, and visualizing complex biological interactions, this document aims to equip researchers and drug development professionals with a thorough understanding of mefloquine's stereochemistry, fostering advancements in the development of safer and more effective antimalarial therapies.

Introduction

Mefloquine, chemically known as (RS)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol, possesses two stereogenic centers, giving rise to four possible stereoisomers: the (11S,12R)- and (11R,12S)-erythro enantiomers, and the (11S,12S)- and (11R,12R)-threo enantiomers. The commercially available antimalarial drug is a racemic mixture of the erythro enantiomers, commonly referred to as (+)-mefloquine and (-)-mefloquine. It is now widely recognized that these enantiomers exhibit differential pharmacological and toxicological profiles. Notably, the (+)-enantiomer is reported to possess slightly greater antimalarial activity, while the (-)-enantiomer is predominantly associated with the characteristic neuropsychiatric adverse effects of the drug, such as anxiety, paranoia, and hallucinations.[1][2]

This guide will systematically explore the stereoselectivity of mefloquine's actions, beginning with a quantitative comparison of the antimalarial and neurotoxic activities of its enantiomers. Subsequently, detailed experimental protocols for the chiral separation and biological evaluation of these isomers will be presented. Finally, the known signaling pathways implicated in the stereoisomer-specific effects of mefloquine will be illustrated, providing a molecular basis for the observed differences in their activity.

Quantitative Analysis of Stereoisomer Activity

The distinct biological activities of mefloquine's stereoisomers are most evident in their differential efficacy against Plasmodium falciparum and their varying degrees of neurotoxicity. This section summarizes the key quantitative data that underscore these differences.

Antimalarial Activity

The in vitro antimalarial activity of mefloquine enantiomers is typically assessed by determining the half-maximal inhibitory concentration (IC50) against various strains of P. falciparum. The following table collates IC50 values from multiple studies, highlighting the stereoselective activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains.

| Mefloquine Stereoisomer | P. falciparum Strain | IC50 (nM) | Reference |

| (+)-Mefloquine | 3D7 (Chloroquine-sensitive) | 12.1 | [3] |

| (-)-Mefloquine | 3D7 (Chloroquine-sensitive) | Not specified | |

| Racemic Mefloquine | 3D7 (Chloroquine-sensitive) | 16.6 ± 0.7 | [4] |

| Racemic Mefloquine | K1 (Chloroquine-resistant) | 8.6 | [3] |

| Racemic Mefloquine | Indian Field Isolates | Higher than reference strains | [5][6] |

Note: Data for individual enantiomers against the K1 strain and for the (-)-enantiomer against the 3D7 strain were not explicitly found in the provided search results. However, it is generally reported that the (+)-enantiomer is slightly more potent.

Neurotoxicity and Receptor Binding Affinity

The neurotoxic effects of mefloquine are believed to be mediated, in part, by its interaction with various central nervous system (CNS) receptors. The binding affinities (Ki) of the mefloquine enantiomers to key neurotransmitter receptors are presented below.

| Receptor | Mefloquine Stereoisomer | Ki (nM) | Reference |

| Serotonin 5-HT2A | (+)-Mefloquine | 2940 ± 770 | [7] |

| (-)-Mefloquine | Not specified | ||

| Serotonin 5-HT2C | (+)-Mefloquine | 224 (EC50) | [7] |

| (-)-Mefloquine | Not specified | ||

| Serotonin 5-HT3 | Racemic Mefloquine | 35,700 | [8][9][10] |

| Adenosine A1 | (-)-Mefloquine | 255 | [11] |

| Adenosine A2A | (-)-Mefloquine | 61 | [11] |

Note: The (-)-enantiomer is a potent adenosine A2A receptor antagonist.[11] The affinity of (+)-mefloquine for adenosine receptors was not explicitly quantified in the search results.

Experimental Protocols

This section provides detailed methodologies for the chiral separation and in vitro neurotoxicity assessment of mefloquine stereoisomers, based on established protocols.

Chiral HPLC Separation of Mefloquine Enantiomers

Objective: To separate and quantify the (+)- and (-)-enantiomers of mefloquine from a racemic mixture.

Materials:

-

Mefloquine hydrochloride standard

-

HPLC grade methanol

-

HPLC grade ammonium acetate

-

Deionized water

-

Chiral HPLC column (e.g., Chiralpak IG-3, 250 x 4.6 mm, 3 µm)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a 10 mM ammonium acetate solution in deionized water. The mobile phase consists of a 30:70 (v/v) mixture of 10 mM ammonium acetate and methanol.

-

Standard Solution Preparation: Prepare a stock solution of racemic mefloquine hydrochloride in the mobile phase (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards of known concentrations.

-

HPLC System Setup:

-

Install the chiral column in the HPLC system.

-

Set the column temperature to 25°C.

-

Set the mobile phase flow rate to 0.7 mL/min.

-

Set the UV detector wavelength to 284 nm.

-

Equilibrate the system with the mobile phase until a stable baseline is achieved.

-

-

Injection and Data Acquisition:

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the calibration standards in ascending order of concentration.

-

Inject the sample solution containing the racemic mefloquine.

-

Record the chromatograms for each injection.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (+)- and (-)-enantiomers based on their retention times.

-

Construct a calibration curve for each enantiomer by plotting the peak area against the concentration.

-

Determine the concentration of each enantiomer in the sample solution using the respective calibration curve.

-

In Vitro Neurotoxicity Assessment using SH-SY5Y Cells

Objective: To assess the cytotoxic effects of mefloquine enantiomers on a human neuroblastoma cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics

-

(+)-Mefloquine and (-)-Mefloquine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

-

Drug Treatment:

-

Prepare stock solutions of each mefloquine enantiomer in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of each enantiomer in cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the mefloquine enantiomers. Include a vehicle control (medium with the solvent).

-

Incubate the cells for a specified period (e.g., 24, 48 hours).

-

-

MTT Assay for Cell Viability:

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

-

LDH Assay for Cytotoxicity:

-

After the incubation period, collect the cell culture supernatant from each well.

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant, which is an indicator of cell membrane damage.

-

Measure the absorbance at the recommended wavelength.

-

Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to release maximum LDH).[12][13]

-

Signaling Pathways and Mechanisms of Action

The stereoselective neurotoxicity of mefloquine is attributed to the differential interactions of its enantiomers with various signaling pathways in the central nervous system. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key proposed mechanisms.

Caption: Differential pathways of Mefloquine enantiomer-induced neurotoxicity.

Caption: Mechanism of Mefloquine-induced disruption of calcium homeostasis.[1][14][15][16][17]

Stereoselective Synthesis and Separation

The differential biological activities of mefloquine's enantiomers have driven the development of methods for their stereoselective synthesis and separation.

Stereoselective Synthesis

Several asymmetric synthesis strategies have been developed to produce enantiomerically pure mefloquine. One notable method is the Sharpless asymmetric dihydroxylation.[18][19] This reaction introduces chirality early in the synthetic route, leading to the desired enantiomer with high stereoselectivity. Another approach involves the enantioselective reduction of a pyridyl ketone precursor using a chiral catalyst.[19] These methods are crucial for obtaining pure enantiomers for pharmacological studies and for the potential development of single-enantiomer drugs.

Chiral Separation

For resolving racemic mefloquine, chiral high-performance liquid chromatography (HPLC) is the most common and effective method, as detailed in the experimental protocol section. Additionally, classical resolution techniques involving the formation of diastereomeric salts with chiral resolving agents, such as O,O'-di-p-toluoyl-tartaric acid, have been successfully employed.

Conclusion and Future Directions

The stereochemical investigation of mefloquine unequivocally demonstrates that its enantiomers possess distinct pharmacological and toxicological profiles. The (+)-enantiomer appears to be the primary contributor to the antimalarial efficacy, while the (-)-enantiomer is more strongly implicated in the drug's neurotoxicity, particularly through its potent antagonism of adenosine A2A receptors. The disruption of neuronal calcium homeostasis is a mechanism common to both enantiomers but may be exacerbated by the specific receptor interactions of the (-)-enantiomer.

This detailed understanding of mefloquine's stereoisomers opens several avenues for future research and drug development. The development of a single-enantiomer formulation of (+)-mefloquine could potentially offer a safer alternative to the current racemic mixture, retaining antimalarial efficacy while minimizing neuropsychiatric side effects. Further elucidation of the precise molecular interactions of each enantiomer with their respective CNS targets will be crucial for a complete understanding of their mechanisms of action and for the rational design of new antimalarial agents with improved safety profiles. The experimental protocols and data presented in this guide provide a solid foundation for researchers to pursue these important goals.

References

- 1. Mefloquine-Induced Disruption of Calcium Homeostasis in Mammalian Cells Is Similar to That Induced by Ionomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mefloquine and Psychotomimetics Share Neurotransmitter Receptor and Transporter Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of nonxanthine adenosine A2A receptor antagonists for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An In Silico and In Vitro Assessment of the Neurotoxicity of Mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Transcriptional profiling of mefloquine-induced disruption of calcium homeostasis in neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The acute neurotoxicity of mefloquine may be mediated through a disruption of calcium homeostasis and ER function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Epileptogenic potential of mefloquine chemoprophylaxis: a pathogenic hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mefloquine-induced disruption of calcium homeostasis in mammalian cells is similar to that induced by ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Item - Asymmetric Synthesis of (+)-anti- and (â)-syn-Mefloquine Hydrochloride - American Chemical Society - Figshare [acs.figshare.com]

- 19. researchgate.net [researchgate.net]

Mefloquine as a Potential Antiviral Agent Against JC Virus: A Technical Guide

Introduction

Progressive Multifocal Leukoencephalopathy (PML) is a rare, debilitating, and often fatal demyelinating disease of the central nervous system. It is caused by the reactivation of the John Cunningham (JC) virus, a human polyomavirus that remains latent in a significant portion of the adult population.[1][2][3][4] In individuals with compromised immune systems, the JC virus can undergo lytic replication in oligodendrocytes, the myelin-producing cells of the brain, leading to the characteristic lesions of PML.[1][2][3][4] The absence of a specific and effective antiviral therapy for JC virus presents a significant unmet medical need. This has prompted research into novel therapeutic strategies, including the repurposing of existing drugs. Through a screening of 2,000 approved drugs and biologically active molecules, the antimalarial drug mefloquine was identified as a potential candidate for the treatment of PML due to its in vitro anti-JCV activity and its ability to penetrate the central nervous system.[1][2][3][4]

This technical guide provides an in-depth overview of the preclinical data supporting mefloquine as an anti-JCV agent, details the experimental protocols used in these assessments, and summarizes the outcomes of subsequent clinical investigations.

In Vitro Efficacy of Mefloquine Against JC Virus

Initial in vitro studies demonstrated that mefloquine effectively inhibits the replication of JC virus across various viral isolates and cell types.[1][3][4] The inhibitory effects of mefloquine were observed at micromolar concentrations without significant cellular toxicity.[3][4]

Table 1: In Vitro Anti-JCV Efficacy of Mefloquine

| Cell Type | JCV Isolate | EC50 (μM) |

| Transformed Human Glial (SVG-A) Cells | JCV(Mad1) | 3.9 ± 2.1 |

| Primary Human Fetal Glial Cells | Not Specified | Similar to SVG-A |

| Primary Human Astrocytes | Not Specified | Similar to SVG-A |

EC50 (Half-maximal effective concentration) values represent the concentration of mefloquine required to inhibit 50% of the viral infection. Data sourced from Brickelmaier et al., 2009.[2]

Further experiments revealed that mefloquine's antiviral activity is not limited to a single strain of the JC virus. It demonstrated efficacy against JCV(Mad1), JCV(Mad4), and JCV(M1/SVEΔ) isolates.[1][3][4]

Mechanism of Action

The precise molecular mechanism by which mefloquine inhibits JC virus replication has not been fully elucidated. However, experimental evidence indicates that mefloquine acts at a stage subsequent to viral entry into the host cell.[1][3][4] Studies utilizing quantitative PCR (qPCR) to measure viral DNA have shown that mefloquine treatment leads to a dose-dependent reduction in the number of viral genome copies in infected cells.[1][2][3][4] This suggests that mefloquine's primary antiviral effect is the inhibition of viral DNA replication.[1][2][3][4]

Below is a diagram illustrating the life cycle of the JC virus and the proposed point of intervention for mefloquine.

Caption: Proposed mechanism of mefloquine action on the JC virus life cycle.

Experimental Protocols

The following protocols are based on the methodologies described in the key in vitro studies of mefloquine's anti-JCV activity.[1][2][3][4]

1. Cell Culture and Virus Propagation

-

Cell Lines:

-

SVG-A cells: A human glial cell line established by transformation of human fetal glial cells with a replication-defective SV40 mutant. These cells are cultured in Eagle's minimal essential medium (MEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Primary Human Fetal Glial Cells and Astrocytes: These primary cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

-

JCV Strains:

-

JCV(Mad1), JCV(Mad4), and JCV(M1/SVEΔ) isolates were used. Viral stocks were prepared by infecting susceptible cells and harvesting the virus upon observation of cytopathic effects.

-

2. In Vitro Infection and Mefloquine Treatment

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium was replaced with a minimal volume of medium containing the desired JCV isolate.

-

The virus was allowed to adsorb to the cells for 1-2 hours at 37°C.

-

The viral inoculum was removed, and cells were washed with phosphate-buffered saline (PBS).

-

Fresh culture medium containing serial dilutions of mefloquine was added to the wells. Control wells received medium with the vehicle (e.g., DMSO) or no treatment.

-

Plates were incubated for a designated period (e.g., 3-7 days) at 37°C in a humidified atmosphere with 5% CO2.

3. Quantification of Viral Inhibition

-

Immunofluorescence Assay for Viral Protein Expression:

-

After incubation, cells were fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

Cells were permeabilized with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

A primary antibody specific for a JCV protein (e.g., VP1) was added and incubated.

-

After washing, a fluorescently labeled secondary antibody was added.

-

Cell nuclei were counterstained with a DNA-binding dye (e.g., DAPI).

-

The percentage of infected cells was determined using an automated imaging system (e.g., Cellomics ArrayScan).

-

-

Quantitative PCR (qPCR) for Viral DNA Replication:

-

Total DNA was extracted from infected and treated cells.

-

qPCR was performed using primers and a probe specific for a conserved region of the JCV genome.

-

The number of viral DNA copies was quantified by comparison to a standard curve of known concentrations of a JCV DNA plasmid.

-

The percentage of inhibition of viral DNA replication was calculated using the following formula: [1 - (JCV DNA copy number in treated cells / JCV DNA copy number in untreated control)] * 100[2]

-

Caption: Workflow for in vitro testing of mefloquine's anti-JCV activity.

Clinical Studies and Outcomes

The promising in vitro data and the known ability of mefloquine to cross the blood-brain barrier led to its evaluation in clinical trials for the treatment of PML.[5] A 38-week, open-label, randomized, parallel-group, proof-of-concept study was conducted to compare standard of care (SOC) with SOC plus mefloquine in patients with PML.[5][6] The primary endpoint was the change in JCV DNA copy number in the cerebrospinal fluid (CSF) at weeks 4 and 8.[5][6]

The study was terminated prematurely as preplanned interim analyses suggested it was unlikely to demonstrate a significant difference between the treatment groups.[5][6] The results showed no significant difference in CSF JCV DNA loads, clinical outcomes as measured by Karnofsky scores, or MRI findings between the mefloquine-treated group and the control group.[5][6]

Table 2: Clinical Trial Results of Mefloquine for PML

| Parameter | Standard of Care (SOC) Group | Mefloquine Group | p-value |

| Mean Change in CSF JCV DNA Load (log10 copies/mL) at Week 4 | -0.46 ± 0.60 | 0.04 ± 1.54 | 0.2972 |

Data from a study of mefloquine treatment for PML.[5] A negative value indicates a reduction in viral load.

Despite the lack of efficacy in this controlled trial, several case reports have described successful treatment of PML with mefloquine, sometimes in combination with other drugs like mirtazapine.[7][8][9][10][11] However, these anecdotal reports are contrasted by the results of the larger, randomized clinical trial.[5][6]

Discussion and Conclusion

Mefloquine demonstrated clear and reproducible antiviral activity against JC virus in preclinical in vitro models.[1][3][4] It effectively inhibited viral DNA replication in multiple relevant cell types and against different viral strains.[1][3][4] These promising findings, coupled with its known central nervous system penetration, made it a strong candidate for clinical investigation.[2]

However, the subsequent randomized clinical trial failed to show any evidence of in vivo anti-JCV activity or clinical benefit in patients with PML.[5][6] The reasons for this discrepancy between in vitro efficacy and clinical failure are not definitively known but may include:

-

Complex Pathogenesis: The in vitro models, while useful, may not fully recapitulate the complex interplay between the virus, the host immune system, and the microenvironment of the central nervous system in PML.

-

Pharmacokinetics and Pharmacodynamics: While mefloquine reaches the brain, the concentrations achieved at the site of viral replication may not have been sufficient or sustained enough to exert a significant antiviral effect.[5]

-

Host Factors: Genetic variations in drug metabolism or transport, such as polymorphisms in the ABCB1/MDR1 gene, could influence the efficacy of mefloquine in individual patients.[12]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Identification and Characterization of Mefloquine Efficacy against JC Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of mefloquine efficacy against JC virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. A study of mefloquine treatment for progressive multifocal leukoencephalopathy: results and exploration of predictors of PML outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A study of mefloquine treatment for progressive multifocal leukoencephalopathy: results and exploration of predictors of PML outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mefloquine in the treatment of progressive multifocal leukoencephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jnnp.bmj.com [jnnp.bmj.com]

- 9. researchgate.net [researchgate.net]

- 10. Progressive multifocal leukoencephalopathy successfully treated with mefloquine and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wmjonline.org [wmjonline.org]

- 12. encephalitisjournal.org [encephalitisjournal.org]

- 13. Progressive Multifocal Leukoencephalopathy/JC Virus: Adult and Adolescent OIs | NIH [clinicalinfo.hiv.gov]

A Technical Guide to the In Vitro Susceptibility of Plasmodium vivax to Mefloquine

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro susceptibility of Plasmodium vivax to the antimalarial drug mefloquine. It includes a summary of quantitative susceptibility data, detailed experimental protocols for assessing drug resistance, and a workflow visualization to guide laboratory procedures. The emergence of drug-resistant P. vivax strains poses a significant challenge to malaria control and elimination efforts, making robust surveillance and standardized testing methodologies more critical than ever.[1][2]

Mefloquine: Mechanism of Action and Resistance

Mefloquine is a blood schizonticide active against the erythrocytic stages of Plasmodium species.[3] While its precise mechanism of action is not fully elucidated, it is thought to be similar to that of chloroquine, involving the inhibition of heme polymerase, which prevents the detoxification of heme within the parasite's food vacuole.[4] Mefloquine is utilized as a treatment for chloroquine-resistant P. falciparum and is considered an alternative for uncomplicated chloroquine-resistant P. vivax malaria. It is important to note that mefloquine does not eliminate the dormant liver-stage parasites (hypnozoites) of P. vivax, necessitating subsequent treatment with an 8-aminoquinoline derivative like primaquine to prevent relapse.[3]

Resistance or decreased susceptibility to mefloquine in P. vivax has been associated with mutations and variations in the copy number of the P. vivax multidrug resistance 1 gene (Pvmdr1), the homolog of the P. falciparum mdr1 gene (Pfmdr1) linked to mefloquine resistance.[1][5] Studies have shown that the number of Pvmdr-1 copies in parasite populations correlates with the regional history of mefloquine use, suggesting that drug pressure, even when primarily targeting P. falciparum, exerts a collateral effect on co-endemic P. vivax parasites.[5]

Quantitative Susceptibility Data

The 50% inhibitory concentration (IC50) is the most common metric for reporting in vitro drug susceptibility. The data below, compiled from various studies, illustrates the range of mefloquine susceptibility in clinical P. vivax isolates. Methodological differences and the stage of parasites at the time of culture can influence IC50 values.[6]

| Study / Source | Geographical Region | Assay Method | Geometric Mean / Median IC50 (nM) | Notes |

| Price et al.[6] | Papua, Indonesia | Modified Schizont Maturation Assay | 9.99 nM (95% CI: 6.98 - 14.3) | Based on isolates predominantly at the ring stage prior to culture. |

| Prajapati et al.[7] | Brazilian Amazon | Not Specified | 18.1 nM (95% CI: 14 - 23) | 28% of 78 isolates had an IC50 above the resistance threshold of 30 nM. |

| Prajapati et al.[7] | Not Specified | pLDH-ELISA | 92 nM (Median) | Compared to a median of 66 nM for P. falciparum from the same locations. |

| Brito et al.[8] | Not Specified | Not Specified | 15.1 nM (Median) | Study compared mefloquine to a hybrid artesunate-mefloquine compound. |

Detailed Experimental Protocol: P. vivax Short-Term In Vitro Susceptibility Assay

The inability to maintain P. vivax in continuous long-term culture necessitates the use of short-term assays on clinical isolates. The following protocol is a synthesized methodology based on commonly used schizont maturation tests.

3.1 Patient Sample Collection and Preparation

-

Blood Collection: Collect 2-5 mL of venous blood from patients with P. vivax monoinfection into heparinized or EDTA-containing tubes.

-

Leukocyte Depletion: Remove host leukocytes to prevent interference with parasite growth and improve culture viability. This is typically achieved by passing the blood sample through a CF-11 cellulose column.

-

Erythrocyte Washing: Wash the resulting leukocyte-depleted erythrocytes three times with a serum-free culture medium (e.g., RPMI-1640) by centrifugation (e.g., 800 x g for 5 minutes) and aspiration of the supernatant.

-

Parasitemia Determination: Prepare a thin blood smear, fix with methanol, stain with Giemsa, and determine the initial parasitemia by microscopic examination.

3.2 Drug Plate Preparation

-

Drug Dilution: Prepare serial dilutions of mefloquine in a suitable solvent (e.g., 70% ethanol).

-

Plate Coating: Add the drug dilutions to a 96-well microtiter plate and allow the solvent to evaporate completely, leaving a film of the drug in each well. Plates can be prepared in advance and stored frozen. A typical plate would include 11 serial drug concentrations and a drug-free control well.[6]

3.3 Parasite Culture and Assay

-

Culture Medium: Prepare a complete culture medium, such as McCoy's 5A medium supplemented with 20% non-immune, AB+ human serum.[6]

-

Culture Initiation: Resuspend the washed, infected erythrocytes in the complete culture medium to a final hematocrit of 2%.

-

Inoculation: Add 200 µL of this cell suspension to each well of the pre-dosed drug plates.[6]

-

Incubation: Incubate the plates in a modular incubation chamber gassed with a low-oxygen mixture (e.g., 5% CO2, 5% O2, 90% N2) at 37°C for 36-42 hours, or until the parasites in the drug-free control wells have matured to the schizont stage (containing at least 4-6 nuclei).

3.4 Endpoint Determination and Data Analysis

-

Assay Termination: After incubation, prepare a thin blood smear from each well.

-

Microscopic Reading: Stain the smears with Giemsa and count the number of schizonts per 200 asexual parasites.

-

IC50 Calculation: The schizont count for each drug concentration is normalized to the count from the drug-free control well. The resulting dose-response data is analyzed using a non-linear regression model (e.g., a four-parameter logistic model) to calculate the IC50 value, which is the concentration of mefloquine that inhibits schizont maturation by 50%.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the in vitro susceptibility testing process for Plasmodium vivax.

References

- 1. Drug resistance markers in Plasmodium vivax isolates from a Kanchanaburi province, Thailand between January to May 2023 | PLOS One [journals.plos.org]

- 2. Plasmodium vivax and drug resistance | Infectious Diseases Data Observatory [iddo.org]

- 3. Mefloquine: Package Insert / Prescribing Information [drugs.com]

- 4. Mefloquine | PPTX [slideshare.net]

- 5. Effects of Mefloquine Use on Plasmodium vivax Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determinants of In Vitro Drug Susceptibility Testing of Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Preclinical Pharmacokinetics and Metabolism of Mefloquine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefloquine is a quinoline methanol derivative with potent antimalarial activity against various Plasmodium species, including chloroquine-resistant strains. Understanding its pharmacokinetic and metabolic profile in preclinical models is crucial for predicting its behavior in humans, optimizing dosing regimens, and assessing potential drug-drug interactions. This technical guide provides a comprehensive overview of the available preclinical data on mefloquine's absorption, distribution, metabolism, and excretion (ADME), supported by detailed experimental protocols and visual representations of key processes.

Pharmacokinetics in Preclinical Models

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Mefloquine in Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL/F (mL/h/kg) | Vd/F (L/kg) | Species/Strain | Reference |

| 45 | ~800 (at 72h) | N/A | N/A | N/A | N/A | N/A | Female Rats | [1] |

| 187 | ~2100 (at 72h) | N/A | N/A | N/A | N/A | N/A | Female Rats | [1] |

Note: Data from this study represents plasma concentrations at a single time point (72h) post-dose and does not provide full pharmacokinetic profiles. Cmax, Tmax, AUC, t½, CL/F, and Vd/F could not be determined from the available data.

Table 2: Single-Dose Oral Pharmacokinetic Parameters of Mefloquine in Cats

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₉₆ (µg·h/mL) | t½ (h) | CL/F (mL/h/kg) | Vd/F (L/kg) | Species/Strain | Reference |

| ~11.8 | 2.71 | 15 | N/A | 224 | N/A | N/A | Clinically Normal Cats |

Note: The long half-life observed in cats suggests slow elimination of mefloquine.

Tissue Distribution

Mefloquine exhibits extensive tissue distribution. Studies in rats have shown that mefloquine penetrates the central nervous system, with a brain-to-plasma concentration ratio of 30- to 50-fold greater than plasma levels, up to 10 days after drug cessation[1]. This high concentration in the brain may be associated with the neuropsychiatric adverse effects observed with mefloquine use.

Metabolism of Mefloquine

The liver is the primary site of mefloquine metabolism. The metabolic pathways involve oxidation and subsequent conjugation.

Metabolic Pathways

Mefloquine is principally metabolized by the cytochrome P450 (CYP) enzyme system in the liver. The major metabolic pathway involves the oxidation of the piperidine ring and the quinoline methanol moiety.

-

Primary Metabolites: The two main metabolites of mefloquine are:

-

Carboxymefloquine: This is the major, pharmacologically inactive metabolite.

-

Hydroxymefloquine: A minor metabolite.

-

-

CYP Isoforms Involved:

-

CYP3A4 is the primary enzyme responsible for the metabolism of mefloquine to its major metabolites.

-

CYP1A2 has also been identified as contributing to mefloquine metabolism.

-

The metabolic conversion of mefloquine is a critical determinant of its clearance and potential for drug-drug interactions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are protocols for key experiments used in the study of mefloquine pharmacokinetics and metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol outlines the general procedure for assessing the metabolic stability of mefloquine in liver microsomes from different species.

Objective: To determine the rate of mefloquine metabolism by liver microsomal enzymes.

Materials:

-

Mefloquine standard solution

-

Liver microsomes (e.g., rat, monkey, human)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Incubator/water bath (37°C)

-

Quenching solution (e.g., acetonitrile)

-

Centrifuge

-

HPLC or LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing liver microsomes and phosphate buffer.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the NADPH regenerating system and mefloquine solution.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately stop the reaction by adding a cold quenching solution.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentration of remaining mefloquine using a validated HPLC or LC-MS/MS method.

-

Calculate the rate of mefloquine depletion to determine its metabolic stability.

Quantification of Mefloquine in Plasma by HPLC

This protocol provides a general framework for the analysis of mefloquine concentrations in plasma samples obtained from preclinical studies.

Objective: To accurately quantify mefloquine levels in plasma.

Materials:

-

Plasma samples

-

Internal standard (IS) solution (e.g., a structurally similar compound)

-

Protein precipitation solvent (e.g., acetonitrile)

-

HPLC system with a suitable detector (e.g., UV or MS)

-

C18 reversed-phase HPLC column

-

Mobile phase (e.g., a mixture of buffer and organic solvent)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples to room temperature.

-

To a known volume of plasma, add the internal standard solution.

-

Add the protein precipitation solvent to precipitate plasma proteins.

-

Vortex mix and then centrifuge the samples.

-

Transfer the clear supernatant to an injection vial.

-

-

HPLC Analysis:

-

Inject a specific volume of the prepared sample onto the HPLC system.

-

Separate mefloquine and the internal standard on the C18 column using an isocratic or gradient mobile phase.

-

Detect the compounds using a UV detector at an appropriate wavelength (e.g., 220-280 nm) or a mass spectrometer.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of mefloquine of known concentrations.

-

Determine the concentration of mefloquine in the plasma samples by comparing the peak area ratio of mefloquine to the internal standard against the calibration curve.

-

Conclusion

This technical guide has summarized the key aspects of mefloquine's pharmacokinetics and metabolism in preclinical models. The data indicates that mefloquine is extensively distributed in tissues, particularly the brain, and is primarily metabolized by CYP3A4 in the liver. While oral pharmacokinetic data is available for some species, a comprehensive understanding of its absolute bioavailability across different preclinical models is limited by the lack of intravenous pharmacokinetic data. The provided experimental protocols offer a foundation for conducting further research to fill these knowledge gaps, which will be instrumental in the continued development and safe use of this important antimalarial agent.

References

Methodological & Application

Protocol for Mefloquine Resistance Testing in Plasmodium Isolates

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mefloquine has been a critical antimalarial drug for decades, particularly for the treatment and prophylaxis of multidrug-resistant Plasmodium falciparum malaria. However, the emergence and spread of mefloquine resistance pose a significant threat to its clinical efficacy. Monitoring the susceptibility of P. falciparum isolates to mefloquine is crucial for guiding treatment policies, understanding resistance mechanisms, and developing new antimalarial agents. This document provides detailed protocols for assessing mefloquine resistance in Plasmodium isolates, focusing on in vitro susceptibility testing and the molecular determination of the primary resistance marker, pfmdr1 gene copy number.

Data Presentation

Table 1: In Vitro Mefloquine Susceptibility of Plasmodium falciparum Isolates

The 50% inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. These values are often used as a measure of a drug's potency. The following table summarizes typical mefloquine IC50 values for sensitive and resistant P. falciparum strains.

| Strain Type | Mefloquine IC50 Range (ng/mL) | Mefloquine IC50 Range (nM) | Key Characteristics |

| Sensitive | 3 - 30 | 8 - 80 | Typically single copy of pfmdr1 gene. |

| Resistant | > 30 - 1200+ | > 80 - 3200+ | Often associated with increased pfmdr1 gene copy number.[1] |

Note: IC50 values can vary depending on the specific assay conditions and the origin of the parasite isolates. Isolates with IC50 values greater than 30-60 ng/mL are often considered resistant.

Table 2: Correlation between pfmdr1 Copy Number and Mefloquine IC50

An increased copy number of the Plasmodium falciparum multidrug resistance gene 1 (pfmdr1) is a well-established molecular marker for mefloquine resistance.

| pfmdr1 Copy Number | Mefloquine IC50 (Geometric Mean, ng/mL) |

| 1 | 29.0 |

| >1 | 48.2 |

Experimental Protocols

In Vitro Mefloquine Susceptibility Testing

Two common methods for in vitro drug susceptibility testing in P. falciparum are the SYBR Green I-based fluorescence assay and the [3H]-hypoxanthine incorporation assay.

This assay measures parasite DNA content as an indicator of parasite growth.

Materials:

-

Plasmodium falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10% human serum or 0.5% Albumax II)

-

Human red blood cells (RBCs), type O+

-

Mefloquine hydrochloride

-

96-well flat-bottom microplates

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

-

SYBR Green I nucleic acid gel stain (10,000x concentrate)

-

Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Protocol:

-

Parasite Culture Preparation:

-

Synchronize P. falciparum cultures to the ring stage.

-

Adjust the parasitemia to 1% at a 2% hematocrit in complete culture medium.[3]

-

-

Drug Plate Preparation:

-

Prepare serial dilutions of mefloquine in complete culture medium. A typical concentration range to test is 1-1000 ng/mL.

-

Add 100 µL of each drug dilution to the appropriate wells of a 96-well plate. Include drug-free wells as a negative control (100% growth) and wells with a high concentration of a fast-acting antimalarial (e.g., artesunate) or uninfected RBCs as a positive control (0% growth).

-

-

Incubation:

-

Lysis and Staining:

-

Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I concentrate 1:5,000 in lysis buffer.

-

After incubation, carefully remove 50 µL of the culture medium from each well.

-

Add 50 µL of the SYBR Green I lysis buffer to each well.[4]

-

Incubate the plates in the dark at room temperature for 1 hour.[5]

-

-

Fluorescence Measurement:

-

Read the fluorescence of each well using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[6]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with uninfected RBCs) from all readings.

-

Normalize the data to the drug-free control wells (100% growth).

-

Plot the percentage of growth inhibition against the log of the mefloquine concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

-

This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of growth.

Materials:

-

Plasmodium falciparum culture (asynchronous or synchronized)

-

Hypoxanthine-free complete culture medium

-

[3H]-hypoxanthine

-

Mefloquine hydrochloride

-

96-well microplates

-

Cell harvester

-

Glass fiber filter mats

-

Scintillation fluid

-

Liquid scintillation counter

Protocol:

-

Parasite Culture Preparation:

-

Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit in hypoxanthine-free complete medium.[7]

-

-

Drug Plate Preparation:

-

Prepare serial dilutions of mefloquine in hypoxanthine-free medium and add to a 96-well plate as described for the SYBR Green I assay.

-

-

Incubation:

-

Add 100 µL of the parasite suspension to each well.

-

Incubate for 24 hours under standard culture conditions.[7]

-

-

Radiolabeling:

-

Harvesting and Measurement:

-

Freeze the plates to lyse the cells.

-

Thaw the plates and harvest the contents of each well onto glass fiber filter mats using a cell harvester.

-

Wash the filters to remove unincorporated [3H]-hypoxanthine.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a liquid scintillation counter.[9]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each drug concentration relative to the drug-free control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the mefloquine concentration.

-

Molecular Determination of pfmdr1 Gene Copy Number

This protocol uses real-time quantitative PCR (qPCR) to determine the copy number of the pfmdr1 gene relative to a single-copy reference gene (e.g., β-tubulin).

Materials:

-

Genomic DNA extracted from Plasmodium isolates

-

Real-time PCR instrument

-

qPCR master mix (e.g., TaqMan Universal PCR Master Mix)

-

Primers and probes for pfmdr1 and the reference gene (β-tubulin)

-

Reference DNA samples with known pfmdr1 copy numbers (e.g., 3D7 strain with 1 copy and Dd2 strain with 3-4 copies)

Primers and Probes:

| Target Gene | Primer/Probe | Sequence (5' to 3') |

| pfmdr1 | Forward Primer | TGC ATC TAT AAA ACG ATC AGA CAA A |

| Reverse Primer | TCG TGT GTT CCA TGT GAC TGT | |

| Probe (FAM) | 6FAM-TTT AAT AAC CCT GAT CGA AAT GGA ACC TTT G-TAMRA | |

| β-tubulin | Forward Primer | AAA AAT ATG ATG TGC GCA AGT GA |

| Reverse Primer | AAC TTC CTT TGT GGA CAT TCT TCC T | |

| Probe (VIC) | VIC-TAG CAC ATG CCG TTA AAT ATC TTC CAT GTC T-TAMRA |

Sequences adapted from a standardized protocol.[10]

Protocol:

-

Reaction Setup:

-

Prepare a master mix containing the qPCR master mix, primers, and probes for both the target (pfmdr1) and reference (β-tubulin) genes in a multiplex reaction.

-

Add 20 µL of the master mix to each well of a 96-well optical PCR plate.

-

Add 5 µL of template DNA (sample DNA, reference DNA, or no-template control) to the respective wells.

-

-

qPCR Cycling Conditions:

-

An example of a typical thermal cycling profile is:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

-

Data Analysis (ΔΔCt Method):

-

For each sample, calculate the ΔCt by subtracting the Ct value of the reference gene (β-tubulin) from the Ct value of the target gene (pfmdr1).

-

ΔCt = Ct(pfmdr1) - Ct(β-tubulin)

-

-

Calculate the ΔΔCt by subtracting the ΔCt of the single-copy reference sample (e.g., 3D7) from the ΔCt of the test sample.

-

ΔΔCt = ΔCt(sample) - ΔCt(reference)

-

-

The copy number is calculated as 2-ΔΔCt.

-

Visualizations

Experimental Workflow for Mefloquine Resistance Testing

Caption: Workflow for Mefloquine Resistance Testing.

Logical Relationship of Mefloquine Resistance Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug sensitivity testing by SYBR Green I-based assay [bio-protocol.org]

- 4. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi [bio-protocol.org]

- 5. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iddo.org [iddo.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Parasite growth assay using [3H]-hypoxanthine [bio-protocol.org]

- 9. iddo.org [iddo.org]

- 10. iddo.org [iddo.org]

High-performance liquid chromatography (HPLC) method for Mefloquine quantification

An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Mefloquine

Introduction

Mefloquine is an antimalarial agent utilized for both the treatment and prevention of malaria.[1] It is effective against resistant strains of Plasmodium falciparum.[2] Accurate and reliable quantification of Mefloquine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and precision.[3][4] This application note provides a detailed protocol for the quantification of Mefloquine using a validated reverse-phase HPLC method.

Principle of the Method

This method employs reverse-phase HPLC with UV detection to separate and quantify Mefloquine. The separation is achieved on a C18 column with a mobile phase consisting of a buffered organic solvent mixture. The analyte is detected by its absorbance at a specific wavelength, and the concentration is determined by comparing the peak area of the sample to that of a known standard.

Data Presentation

Table 1: Summary of HPLC Methods for Mefloquine Quantification in Pharmaceutical Formulations

| Parameter | Method 1[2] | Method 2[4] | Method 3[5] |

| Column | Cyclodextrin chiral column (250x4mm, 5µm) | Xterra RP18 (250 x 4.6 mm, 5 µm) | XBridge C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 1% Triethylammonium acetate buffer (pH 4.5) (20:80 v/v) | 0.05 M Monobasic potassium phosphate buffer (pH 3.5): Methanol (40:60 v/v) | 0.05 M Monobasic potassium phosphate buffer (pH 3.0): Acetonitrile (50:50 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 240 nm | 283 nm | 283 nm |

| Linearity Range | 50 - 500 µg/mL | Not Specified | 0.550 - 1.650 mg/mL |

| Correlation Coefficient (r) | > 0.999 | Not Specified | > 0.99 |

| LOD | 5 µg/mL | Not Specified | Not Specified |

| LOQ | 15 µg/mL | Not Specified | Not Specified |

| Accuracy (%) | 100.00 - 100.68 | Not Specified | Not Specified |

| Precision (RSD %) | 0.865 - 0.907 | Not Specified | < 2.0 |

Table 2: Summary of HPLC Methods for Mefloquine Quantification in Biological Matrices

| Parameter | Method 1 (Plasma)[6] | Method 2 (Blood)[3] | Method 3 (Human RBC Lysate)[7] |

| Column | Reversed-phase | Reversed-phase | RP-18e Lichrosphere (250 x 4 mm, 5 µm) |

| Mobile Phase | Not Specified (with octanesulfonate as ion-pairing reagent) | Not Specified (with octanesulfonic acid as ion-pairing reagent) | Methanol: 0.05 M Monobasic sodium phosphate buffer (pH 4.0) (65:35 v/v) |

| Flow Rate | Not Specified | Not Specified | 1.0 mL/min |

| Detection Wavelength | 222 nm | 222 nm | 205 nm and 220 nm |

| Linearity Range | Not Specified | Not Specified | 2 - 100 µg/mL |

| Correlation Coefficient (r²) | Not Specified | 0.9999 | 0.9942 |

| LOD | Not Specified | 50 ng/mL | 0.02 µg/mL |

| LOQ | Not Specified | Not Specified | 0.04 µg/mL |

| Recovery (%) | Not Specified | 61 - 81 | Not Specified |

| Precision (CV %) | Not Specified | Intra-assay: 1.8 - 5, Inter-assay: < 10 | Not Specified |

Experimental Protocols

This protocol is based on the method for the determination of Mefloquine hydrochloride in tablets.[4]

Materials and Reagents

-

Mefloquine Hydrochloride Reference Standard

-

Methanol (HPLC Grade)

-

Monobasic Potassium Phosphate (Analytical Grade)

-

Phosphoric Acid (Analytical Grade)

-

Water (HPLC Grade)

-

Tablets containing Mefloquine Hydrochloride

Equipment

-

HPLC system with a UV detector

-

Xterra RP18 column (250 x 4.6 mm, 5 µm particle size)[4]

-

Sonicator

-

pH meter

-